PfNF54 Asexual Blood Stage Potency: MMV-048 vs. UCT943
In head-to-head testing under identical assay conditions, MMV-048 exhibited an IC50 of 28 nM against the intraerythrocytic life cycle stages of the drug-sensitive Plasmodium falciparum NF54 strain, while the next-generation analog UCT943 demonstrated an IC50 of 5.4 nM [1]. Although UCT943 shows superior potency in this assay, MMV-048 remains the reference standard for the 2-aminopyridine PI4K inhibitor class and serves as the foundational compound against which subsequent analogs are benchmarked [2].
| Evidence Dimension | In vitro antiplasmodial potency (asexual blood stage) |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | UCT943: IC50 = 5.4 nM |
| Quantified Difference | UCT943 is 5.2-fold more potent than MMV-048 in this assay |
| Conditions | P. falciparum NF54 (drug-sensitive) intraerythrocytic life cycle stages; 72-hour incubation; [3H]-hypoxanthine incorporation |
Why This Matters
MMV-048's 28 nM IC50 establishes the baseline potency threshold for 2-aminopyridine PfPI4K inhibitors, making it an essential reference standard for screening campaigns and structure-activity relationship (SAR) studies evaluating novel analogs.
- [1] Brunschwig C, et al. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Antimicrob Agents Chemother. 2018;62(9):e00012-18. Table 1. View Source
- [2] Brunschwig C, et al. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Antimicrob Agents Chemother. 2018;62(9):e00012-18. View Source
